5-Benzyloxy-2,4-difluorophenylboronic acid
Description
Properties
IUPAC Name |
(2,4-difluoro-5-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF2O3/c15-11-7-12(16)13(6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNFGNBWYJGOGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)OCC2=CC=CC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Decomposition Pathways of 5-Benzyloxy-2,4-difluorophenylboronic acid
Introduction: The Double-Edged Sword of a Privileged Scaffold
5-Benzyloxy-2,4-difluorophenylboronic acid is a key building block in modern medicinal chemistry. Its utility is primarily seen in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the synthesis of complex biaryl structures. The difluorophenyl moiety can enhance a molecule's metabolic stability and binding affinity, while the benzyloxy group offers a versatile handle for further functionalization or acts as a protecting group for a phenol. However, the very features that make this reagent attractive also contribute to its inherent instability. Understanding the decomposition pathways of 5-Benzyloxy-2,4-difluorophenylboronic acid is paramount for researchers in drug development to ensure reaction efficiency, purity of the final compound, and to control the formation of potentially genotoxic impurities.[1]
This technical guide provides a comprehensive overview of the primary decomposition pathways of 5-Benzyloxy-2,4-difluorophenylboronic acid, the mechanistic underpinnings of its degradation, and practical, field-proven methodologies for its stability assessment.
Primary Decomposition Pathways: A Mechanistic Perspective
The stability of an arylboronic acid is a delicate balance of electronic and steric factors, as well as the conditions to which it is exposed. For 5-Benzyloxy-2,4-difluorophenylboronic acid, three principal decomposition pathways are of concern: protodeboronation, oxidation, and boroxine formation.
Protodeboronation: The Prevalent Side Reaction
Protodeboronation is the most common degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[2] This reaction is highly dependent on pH and the electronic nature of the substituents on the aromatic ring.[3][4]
The presence of two electron-withdrawing fluorine atoms on the phenyl ring of 5-Benzyloxy-2,4-difluorophenylboronic acid significantly influences its susceptibility to protodeboronation.[5][6][7][8][9] These fluorine atoms increase the Lewis acidity of the boron center, making the boronic acid more prone to nucleophilic attack.[6][7][8][9]
Mechanism of Protodeboronation:
Protodeboronation can proceed through both acid- and base-catalyzed pathways.
-
Acid-Catalyzed Protodeboronation: Under acidic conditions, the reaction is thought to proceed via protonation of the boronic acid, followed by nucleophilic attack of a water molecule.
-
Base-Catalyzed Protodeboronation: In basic media, the boronic acid is converted to the more reactive boronate anion. This anion can then be protonated by water or other protic species in the reaction mixture.[3][4] For highly electron-deficient arenes, protodeboronation can even proceed via a transient aryl anionoid pathway.[4]
The benzyloxy group, while electron-withdrawing inductively, is an electron-donating group through resonance.[1][10] This electron-donating character can partially mitigate the activating effect of the fluorine atoms towards protodeboronation. However, the strong inductive effect of the two fluorine atoms is expected to dominate, making 5-Benzyloxy-2,4-difluorophenylboronic acid particularly susceptible to base-catalyzed protodeboronation.
Figure 1: Base-catalyzed protodeboronation pathway.
Oxidation: The Formation of Phenolic Impurities
Arylboronic acids can be oxidized to the corresponding phenols.[2] This process can be mediated by various oxidants, including atmospheric oxygen, especially under basic conditions. The formation of 5-benzyloxy-2,4-difluorophenol as an impurity can complicate purification and potentially introduce downstream reaction byproducts.
The mechanism of oxidation is complex and can involve radical pathways. The presence of the electron-rich benzyloxy group may increase the susceptibility of the aromatic ring to oxidative degradation.
Boroxine Formation: The Anhydrous Dimerization
In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a cyclic trimer known as a boroxine.[2] While this is often a reversible process, it can affect the stoichiometry of reactions if not accounted for. The presence of boroxines can be detected by techniques like NMR and mass spectrometry.
Figure 2: Reversible formation of a boroxine.
Factors Influencing the Stability of 5-Benzyloxy-2,4-difluorophenylboronic acid
| Factor | Influence on Stability | Rationale |
| pH | Decreased stability in both acidic and basic media | Accelerates protodeboronation.[3][4] |
| Temperature | Decreased stability at elevated temperatures | Increases the rate of all decomposition pathways. |
| Presence of Water | Essential for protodeboronation and boroxine hydrolysis | Acts as a proton source and nucleophile. |
| Presence of Oxygen | Promotes oxidative degradation | Leads to the formation of phenolic impurities.[2] |
| Light Exposure | May promote radical-mediated decomposition | Photolytic degradation is a potential pathway. |
| Presence of Metal Catalysts | Can catalyze decomposition | Residual palladium from synthesis can promote degradation. |
Experimental Protocols for Stability Assessment
A thorough understanding of the stability of 5-Benzyloxy-2,4-difluorophenylboronic acid requires a systematic approach using forced degradation studies.[11][12][13][14][15] These studies deliberately stress the compound under various conditions to identify potential degradants and elucidate decomposition pathways.
Workflow for Forced Degradation Studies
Figure 3: Experimental workflow for forced degradation studies.
Detailed Protocol: Stability Assessment by HPLC-MS/MS
This protocol outlines a method to assess the stability of 5-Benzyloxy-2,4-difluorophenylboronic acid under acidic, basic, and oxidative stress conditions.
1. Materials and Reagents:
-
5-Benzyloxy-2,4-difluorophenylboronic acid
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (for mobile phase)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC-MS/MS system with a suitable C18 column
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve 5-Benzyloxy-2,4-difluorophenylboronic acid in a 50:50 (v/v) mixture of ACN and water to a final concentration of 1 mg/mL.
3. Stress Sample Preparation:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Control Sample: Mix 1 mL of the stock solution with 1 mL of water. Keep at the same condition as the stressed sample.
4. Time-Point Analysis:
-
Withdraw aliquots from each stress condition and the control at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the acidic and basic samples before injection.
-
Dilute the samples as necessary with the mobile phase.
5. HPLC-MS/MS Analysis:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the parent compound from its degradants.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Detection: Monitor the parent compound and potential degradants using MS/MS in both positive and negative ion modes.
6. Data Analysis:
-
Calculate the percentage degradation of 5-Benzyloxy-2,4-difluorophenylboronic acid at each time point.
-
Identify the major degradation products by their mass-to-charge ratio and fragmentation patterns.
NMR Spectroscopy for Mechanistic Insights
¹H, ¹⁹F, and ¹¹B NMR spectroscopy are powerful tools for monitoring the decomposition of 5-Benzyloxy-2,4-difluorophenylboronic acid in real-time.[16][17][18][19][20]
-
¹H NMR: Can be used to monitor the disappearance of the aromatic protons of the starting material and the appearance of new signals corresponding to the degradation products.
-
¹⁹F NMR: The two fluorine atoms provide sensitive probes to monitor changes in the electronic environment of the aromatic ring during decomposition.
-
¹¹B NMR: Is particularly useful for observing the speciation of the boron center, allowing for the differentiation between the boronic acid, boronate esters, and other boron-containing species.[16][17][18][19][20]
Summary of Potential Degradation Products
| Degradation Pathway | Major Degradation Product | Analytical Signature |
| Protodeboronation | 1-Benzyloxy-2,4-difluorobenzene | Loss of the B(OH)₂ group, observed by MS. Changes in ¹H and ¹⁹F NMR chemical shifts. |
| Oxidation | 5-Benzyloxy-2,4-difluorophenol | Introduction of a hydroxyl group, observed by MS. Significant changes in ¹H NMR. |
| Boroxine Formation | Cyclic trimer | High molecular weight species observed by MS under anhydrous conditions. Distinct signal in ¹¹B NMR. |
Conclusion and Recommendations for Handling and Storage
5-Benzyloxy-2,4-difluorophenylboronic acid is a valuable but inherently unstable reagent. Its decomposition is primarily driven by protodeboronation, with oxidation and boroxine formation as other significant pathways. The electron-withdrawing nature of the fluorine substituents makes this compound particularly susceptible to degradation, especially in the presence of base and water.
To minimize decomposition and ensure the quality of this critical reagent, the following handling and storage recommendations are crucial:
-
Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).
-
Handling: Minimize exposure to moisture and air. Use anhydrous solvents and reagents when possible.
-
Reaction Conditions: For Suzuki-Miyaura coupling and other reactions, carefully control the pH and temperature. Consider using milder bases and shorter reaction times. The use of boronic esters (e.g., pinacol esters) can enhance stability.
-
Quality Control: Regularly assess the purity of 5-Benzyloxy-2,4-difluorophenylboronic acid using a stability-indicating analytical method, such as HPLC, before use.
By understanding the decomposition pathways and implementing appropriate handling and analytical strategies, researchers can effectively utilize 5-Benzyloxy-2,4-difluorophenylboronic acid in their synthetic endeavors while ensuring the integrity of their results.
References
-
Influence of fluorine substituents on the properties of phenylboronic compounds. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1221–1234. [Link]
-
Wimmer, P., & Wimmer, F. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(9), 4307–4314. [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1221–1234. [Link]
-
Valenzuela, F. A., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
-
Valenzuela, F. A., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
-
Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. [Link]
-
Lin, Y.-H., et al. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 27(19), 6268. [Link]
-
Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. [Link]
-
Valenzuela, F. A., et al. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]
-
James, T. D. (2014). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]
-
Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. ResearchGate. [Link]
-
Hartwig, J. F., et al. (2013). Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. Journal of the American Chemical Society, 135(6), 2088–2091. [Link]
-
Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Semantic Scholar. [Link]
-
Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. (n.d.). OUCI. Retrieved February 15, 2026, from [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development, 15(5), 1063–1066. [Link]
-
Wagner, P. J., & Park, B.-S. (1991). Electronic Effects of Ring Substituents on Triplet Benzylic Biradicals. Journal of the American Chemical Society, 113(8), 2919–2924. [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved February 15, 2026, from [Link]
-
Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
Barrio, J. F., et al. (2023). Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. Chemical Science, 14(46), 12895-12901. [Link]
-
Electrophilic aromatic directing groups. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Soderberg, T. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. In Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved February 15, 2026, from [Link]
-
Barrio, J. F., et al. (2023). Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. Chemical Science, 14(46), 12895-12901. [Link]
-
Singh, R., & Rehman, Z. U. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]
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Spectroscopic Profiling of 5-Benzyloxy-2,4-difluorophenylboronic Acid
Executive Summary & Structural Context
5-Benzyloxy-2,4-difluorophenylboronic acid (CAS: 2096335-69-0) is a specialized fluorinated building block primarily utilized in the synthesis of pharmaceutical intermediates via Suzuki-Miyaura cross-coupling. Its structural uniqueness lies in the interplay between the electron-withdrawing fluorine atoms at the 2,4-positions and the electron-donating benzyloxy group at the 5-position.
This specific substitution pattern creates a distinct electronic environment that significantly influences its spectroscopic signature, particularly in
Core Structural Parameters
| Parameter | Detail |
| IUPAC Name | (5-(Benzyloxy)-2,4-difluorophenyl)boronic acid |
| Molecular Formula | |
| Molecular Weight | 264.03 g/mol |
| Key Functional Groups | Boronic Acid ( |
| Solubility Profile | Soluble in DMSO, MeOH, THF; sparingly soluble in |
Analytical Workflow Strategy
The characterization of boronic acids is often complicated by their tendency to dehydrate into boroxines (cyclic trimers) or form esters with protic solvents. The following workflow ensures data integrity.
Figure 1: Integrated analytical workflow minimizing artifacts from boroxine formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Solvent: DMSO-
NMR Profiling (400 MHz, DMSO- )
The proton spectrum is defined by the shielding effects of the fluorine atoms and the desheilding benzyloxy group.
| Proton Environment | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| 8.00 – 8.20 | Broad Singlet | 2H | - | Exchangeable; shift varies with conc. | |
| Ar-H (C6) | 7.45 – 7.55 | dd or t | 1H | H6 is flanked by B and OBn; meta to F2/F4. | |
| Ar-H (Ph) | 7.30 – 7.45 | Multiplet | 5H | - | Benzyloxy aromatic ring protons. |
| Ar-H (C3) | 7.10 – 7.25 | t (apparent) | 1H | H3 is trapped between F2 and F4 (large coupling). | |
| 5.15 – 5.20 | Singlet | 2H | - | Characteristic benzylic methylene. |
Technical Insight: The H3 proton (between two fluorines) typically appears as a triplet due to overlapping coupling constants from F2 and F4 (
NMR (376 MHz, DMSO- )
Fluorine NMR is the most diagnostic tool for confirming the 2,4-substitution pattern.
-
Signal 1 (F4):
to ppm. (Para to Boron, Ortho to Benzyloxy). -
Signal 2 (F2):
tongcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ppm. (Ortho to Boron).[1][2] -
Pattern: Both signals will appear as multiplets (quartets or ddd) due to F-F coupling (
Hz) and F-H coupling.
NMR (128 MHz, DMSO- )
-
Shift:
– ppm. -
Appearance: Very broad singlet (
Hz) due to the quadrupolar nature of the boron nucleus and rapid relaxation. -
Artifact Alert: A sharp peak at
ppm indicates the formation of boronic ester species or boroxine if the sample is not dry.
Mass Spectrometry (MS)
Boronic acids are notoriously difficult to ionize intact in positive mode. Negative mode ESI is the standard.
Protocol: ESI-MS (Negative Mode)
-
Solvent: Methanol/Water (50:50) with 0.1% Formic Acid or Ammonium Acetate.
-
Injection: Direct infusion avoids on-column interaction with silanols.
Observed Species:
-
:
. (Deprotonation of boronic acid). -
:
. (Formation of methyl boronate adduct in MeOH). - : Dimer formation is common at higher concentrations.
Critical Note: Do not use high cone voltage, as it promotes facile loss of
Infrared Spectroscopy (FT-IR)
Solid-state analysis (ATR) provides rapid confirmation of functional groups.
| Wavenumber ( | Vibration Mode | Diagnostic Value |
| 3200 – 3400 | O-H Stretch (Broad) | Confirms Boronic Acid (H-bonded network). |
| 1330 – 1350 | B-O Stretch | Characteristic of aryl boronic acids. |
| 1200 – 1250 | C-O-C Stretch | Confirms Benzyl Ether. |
| 1100 – 1150 | C-F Stretch | Strong bands, confirms fluorination. |
| 650 – 800 | C-H Out-of-Plane | Substitution pattern (1,2,4,5-tetrasubstituted). |
Synthesis & Application Context (Suzuki Coupling)
Understanding the reactivity profile helps in interpreting "missing" signals (e.g., protodeboronation).
Figure 2: Activation pathway in Suzuki coupling. Note the equilibrium with Boroxine.
References
-
Sigma-Aldrich. (5-(Benzyloxy)-2,4-difluorophenyl)boronic acid Product Sheet. CAS: 2096335-69-0.[3][4] Available at:
-
PubChem. 2,4-Difluorophenylboronic acid Compound Summary. (Analogous core structure data). Available at:
-
BenchChem. NMR-Based Analysis of 2,5-Difluorophenylboronic Acid. (Protocol reference for fluorinated boronic acids). Available at:
-
Adamczyk-Woźniak, A., et al. (2021).[5] (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. (Methodology for fluorinated arylboronic acid characterization). Available at:
-
ChemicalBook. 5-Benzyloxy-2,4-difluorophenylboronic acid Properties. Available at:
Sources
Strategic Design and Synthesis of Novel Fluorinated Phenylboronic Acids
Topic: Strategic Design and Synthesis of Novel Fluorinated Phenylboronic Acid Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Process Scientists
A Technical Guide to Bioisosteric Tuning and Synthetic Methodology
Executive Summary: The Fluorine-Boron Synergy
In modern drug discovery, phenylboronic acids (PBAs) have transcended their traditional role as Suzuki-Miyaura coupling partners to become critical pharmacophores and sensor elements. However, the efficacy of PBAs in physiological environments is often limited by their high pK
The strategic incorporation of fluorine atoms onto the aromatic ring creates a "Fluorine-Boron Synergy." The high electronegativity of fluorine withdraws electron density from the boron center, increasing its Lewis acidity and lowering the pK
-
Enhanced Diol Binding: Reversible covalent engagement with carbohydrates (glucose, sialic acid) at pH 7.4.
-
Metabolic Blocking: Fluorine substitution at metabolically labile sites (para/ortho) retards oxidative deboronation.
-
Protease Inhibition: Improved electrophilicity for serine protease targeting (e.g., Bortezomib analogs).
This guide outlines the rational design, synthesis, and validation of novel fluorinated PBAs.
Rational Design: pK Modulation
The primary design constraint for bioactive PBAs is the pK
Table 1: Electronic Impact of Fluorination on PBA Acidity
| Derivative | Substitution Pattern | Approx. pK | Lewis Acidity | Physiological State (pH 7.[1][2]4) |
| Phenylboronic Acid | Unsubstituted | 8.8 | Low | >95% Neutral (Inactive) |
| 4-Fluoro-PBA | para-F | 8.4 | Moderate | Mostly Neutral |
| 3-Fluoro-PBA | meta-F | 7.8 | Moderate | Mixed Equilibrium |
| 3,5-Difluoro-PBA | meta, meta-F | 7.2 | High | Ideal Equilibrium (~50/50) |
| 2,6-Difluoro-PBA | ortho, ortho-F | 6.8 | Very High | Mostly Anionic |
Note: Data derived from titration curves in aqueous buffer systems.
Mechanistic Visualization: Glucose Sensing
The following diagram illustrates the equilibrium shift driven by fluorination, enabling glucose capture.
Caption: Thermodynamic equilibrium of boronic acid binding. Fluorine substitution stabilizes the sp3 anionic species, facilitating diol complexation at neutral pH.
Synthetic Methodologies
To discover novel derivatives, one must move beyond commercial availability. Two primary pathways are recommended:
Method A: Iridium-Catalyzed C-H Borylation (The Discovery Engine)
This is the preferred method for generating novel substitution patterns, particularly meta-functionalized cores that are difficult to access via electrophilic aromatic substitution.
-
Mechanism: An iridium(I) catalyst, typically ligated by 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy), activates the C-H bond.
-
Regioselectivity: Sterics dominate.[3] The boryl group (Bpin) is installed at the least sterically hindered position.
-
Advantage: High functional group tolerance (compatible with esters, nitriles, and halides).[4]
Method B: Cryogenic Lithiation-Trapping (The Scale-Up Engine)
Used when specific ortho or para positioning is required, or for converting aryl halides.
-
Mechanism: Lithium-Halogen exchange followed by quenching with a borate ester (B(OMe)
or B(OiPr) ). -
Critical Control: Temperature must be maintained < -78°C to prevent "Benzyne" formation (elimination of LiF), a common side reaction in fluorinated aromatics.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Difluorophenylboronic Acid (Ir-Catalyzed)
Targeting the meta-position to tune pKa to ~7.2.
Reagents:
-
1,3-Difluorobenzene (Substrate)
-
Bis(pinacolato)diboron (B
pin ) -
[Ir(OMe)(cod)]
(Pre-catalyst, 1.5 mol%) -
dtbpy (Ligand, 3 mol%)
-
Hexane (Solvent)
Step-by-Step Workflow:
-
Catalyst Activation: In a glovebox (N
atmosphere), mix [Ir(OMe)(cod)] (10 mg) and dtbpy (8 mg) in hexane (2 mL). Stir for 5 minutes until the solution turns deep brown (formation of active species). -
Reagent Addition: Add B
pin (1.0 equiv) and 1,3-difluorobenzene (1.5 equiv). The excess arene ensures mono-borylation. -
Reaction: Seal the vial and heat to 80°C for 16 hours.
-
Self-Validation Check: Monitor by GC-MS. Look for the disappearance of B
pin .
-
-
Workup: Evaporate volatiles under reduced pressure. The residue is the pinacol ester.
-
Hydrolysis (Deprotection): Dissolve the ester in Acetone/H
O (1:1). Add NaIO (3 equiv) and stir for 12h to cleave the pinacol group. Extract with EtOAc. -
Purification: Recrystallize from water/acetonitrile.
Protocol 2: Determination of pK via F-NMR Titration
A self-validating method to confirm the electronic influence of the fluorine substituent.
Rationale: The chemical shift of the fluorine nucleus is highly sensitive to the hybridization of the boron atom (sp
Workflow:
-
Preparation: Dissolve the fluorinated PBA (10 mM) in a buffer solution containing 10% D
O. -
Titration: Prepare a series of samples ranging from pH 4 to pH 10.
-
Measurement: Acquire
F-NMR spectra for each sample. -
Analysis: Plot the change in chemical shift (
) vs. pH. -
Calculation: Fit the sigmoidal curve to the Henderson-Hasselbalch equation. The inflection point is the pK
.
Structural Validation & Logic Flow
The discovery process must be cyclical. The following diagram outlines the logical flow from computational design to experimental validation.
Caption: Iterative discovery cycle for fluorinated phenylboronic acids. 19F-NMR serves as the primary structural checkpoint.
Troubleshooting & Stability
Issue: Protodeborylation (Loss of the Boron moiety).
-
Cause: Fluorine atoms ortho/para to the boron increase the rate of hydrolytic cleavage, especially under basic Suzuki coupling conditions.
-
Solution: Convert the free boronic acid into a MIDA boronate or a DABO (Diethanolamine) ester . These tetrahedral intermediates are air-stable and resistant to deborylation until slow-released under aqueous basic conditions.
Issue: Low Solubility.
-
Cause: Polyfluorinated aromatics are lipophilic.
-
Solution: Introduce a solubilizing tail (e.g., PEG chain or amine) via meta-substitution to maintain the electronic effect while improving aqueous solubility.
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[5] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[6][7] Wiley-VCH. Link
-
Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes.[4][8] High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society, 124(3), 390-391. Link
-
Brooks, W. L., & Sumerlin, B. S. (2016). Syntheses and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375–1397. Link
-
Matsumoto, A., et al. (2017). Synthetic "Smart" Gel: A Glucose-Responsive Gel for Self-Regulated Insulin Delivery. Angewandte Chemie International Edition. (Contextualizing pKa shifts). Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
Sources
- 1. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. suslick.illinois.edu [suslick.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Advanced Application Note: 5-Benzyloxy-2,4-difluorophenylboronic Acid in Medicinal Chemistry
Executive Summary
5-Benzyloxy-2,4-difluorophenylboronic acid is a specialized organoboron building block designed for the precision synthesis of fluorinated biaryl scaffolds. In modern medicinal chemistry, this reagent serves a dual purpose:
-
Electronic Modulation: It introduces a 2,4-difluorophenyl moiety, a privileged pharmacophore known to enhance metabolic stability and lipophilicity while modulating pKa.
-
Masked Functionality: The 5-benzyloxy group acts as a robust "masked phenol." It survives palladium-catalyzed cross-coupling conditions (unlike free phenols, which can poison catalysts or require harsh bases) and can be selectively deprotected late-stage to reveal a hydroxyl group—a critical hydrogen-bond donor/acceptor often required for target binding (e.g., in kinase or phosphatase inhibitors).
This guide details the strategic application, reaction protocols, and troubleshooting frameworks for utilizing this reagent in drug discovery.
Chemical Profile & Handling
-
Chemical Name: (5-(Benzyloxy)-2,4-difluorophenyl)boronic acid
-
Structure: A phenyl ring substituted with two fluorine atoms (positions 2,4), a benzyloxy group (position 5), and a boronic acid group (position 1).
-
Molecular Formula: C₁₃H₁₁BF₂O₃
-
Molecular Weight: 264.03 g/mol
-
Solubility: Soluble in DMSO, DMF, MeOH, and THF. Sparingly soluble in water.
-
Stability: Boronic acids can undergo protodeboronation (loss of the B(OH)₂ group), especially in the presence of electron-withdrawing substituents (like Fluorine) and high heat. Store at 2–8°C under inert atmosphere.
Core Application: The "Protect-Couple-Deprotect" Strategy
The primary utility of this compound lies in its ability to install a polar, electron-deficient phenol into a drug scaffold without the synthetic challenges associated with free phenols.
Mechanism of Action in Synthesis[2][3]
-
Suzuki-Miyaura Cross-Coupling: The boronic acid undergoes transmetallation with a Palladium(II) complex. The electron-withdrawing fluorine atoms at the 2 and 4 positions make the carbon-boron bond more labile, requiring specific ligands to prevent protodeboronation.
-
Late-Stage Functionalization: Post-coupling, the benzyl ether is cleaved (hydrogenolysis or Lewis acid) to generate the 2,4-difluoro-5-hydroxyphenyl motif. This motif mimics the electrostatic properties of phosphates or carboxylic acids but with better membrane permeability.
Strategic Logic Diagram
The following diagram illustrates the workflow and the chemical logic behind using this specific intermediate.
Figure 1: The "Protect-Couple-Deprotect" workflow utilizing 5-Benzyloxy-2,4-difluorophenylboronic acid to synthesize bioactive scaffolds.[1][2][3][4][5]
Detailed Experimental Protocol
Protocol A: Suzuki-Miyaura Coupling with Heteroaryl Chlorides
Objective: Couple 5-Benzyloxy-2,4-difluorophenylboronic acid with a chloropyrimidine (common kinase inhibitor scaffold).
Reagents:
-
Substrate 1: 5-Benzyloxy-2,4-difluorophenylboronic acid (1.2 equiv)
-
Substrate 2: 4-Chloro-heterocycle (e.g., 4-chloropyrimidine) (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or Pd₂(dba)₃/XPhos (for difficult substrates)
-
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Methodology:
-
Preparation: In a reaction vial equipped with a magnetic stir bar, combine the heteroaryl chloride (1.0 equiv), boronic acid (1.2 equiv), and base (K₂CO₃, 3.0 equiv).
-
Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Nitrogen or Argon gas for 10 minutes to remove dissolved oxygen. Crucial: Oxygen promotes homocoupling and catalyst deactivation.
-
Catalyst Addition: Add the Pd catalyst (5 mol%) quickly under a stream of inert gas. Seal the vial immediately.
-
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor reaction progress via LC-MS. Look for the disappearance of the chloride starting material and the formation of the benzylated product mass (M+H).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine.[1] Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient). The benzyl group makes the product lipophilic, facilitating separation from polar impurities.
Protocol B: Debenzylation (Unmasking the Phenol)
Objective: Remove the benzyl group to reveal the 5-hydroxy functionality.
Method 1: Hydrogenolysis (Mild, Preferred)
-
Dissolve the coupled intermediate in MeOH or EtOH.
-
Add 10% Pd/C (10–20% by weight of substrate).
-
Stir under a Hydrogen atmosphere (balloon pressure) at room temperature for 2–6 hours.
-
Filter through a Celite pad to remove the catalyst. Concentrate to yield the phenol.
Method 2: Lewis Acid (For substrates sensitive to reduction)
-
Dissolve the intermediate in anhydrous DCM at 0°C.
-
Slowly add BBr₃ (1.0 M in DCM, 2–3 equiv).
-
Stir at 0°C for 1 hour, then warm to room temperature.
-
Quench carefully with NaHCO₃ solution. Extract with DCM.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Protodeboronation (Loss of B(OH)₂) | Electron-deficient ring (F atoms) destabilizes the C-B bond. | Use milder bases (K₃PO₄ instead of carbonates). Lower temperature (60–80°C). Use anhydrous conditions with CsF as the activator. |
| Homocoupling (Biaryl formation) | Presence of Oxygen. | Degas solvents more rigorously (Freeze-Pump-Thaw). |
| Low Yield | Steric hindrance from ortho-fluorines. | Switch to bulky, electron-rich phosphine ligands like XPhos or SPhos which are designed for hindered biaryls. |
| Incomplete Debenzylation | Catalyst poisoning by N-heterocycles. | Add a drop of Acetic Acid to the hydrogenation mixture to protonate basic nitrogens and prevent catalyst binding. |
Medicinal Chemistry Context: Why This Scaffold?
The Fluorine Effect
The 2,4-difluoro substitution pattern is not arbitrary. In medicinal chemistry, this specific pattern is often used to:
-
Block Metabolism: The C-F bond is stronger than C-H, preventing oxidative metabolism (e.g., by Cytochrome P450) at the 2 and 4 positions, which are otherwise metabolically labile.
-
Modulate pKa: The electron-withdrawing nature of the fluorines lowers the pKa of the eventual 5-hydroxyl group, making it a better hydrogen bond donor and potentially allowing it to exist as a phenolate anion at physiological pH, mimicking phosphate groups in kinase inhibitors.
Comparative Data: Benzyl vs. Free Phenol Coupling
| Parameter | 5-Benzyloxy-2,4-difluoro-phenylboronic acid | 5-Hydroxy-2,4-difluoro-phenylboronic acid |
| Coupling Efficiency | High (Phenol is masked) | Low (Free phenol can coordinate Pd) |
| Solubility | High (Lipophilic) | Low/Moderate (Polar) |
| Side Reactions | Minimal | O-Arylation (competitive ether formation) |
| Purification | Easy (Silica Gel) | Difficult (Requires reverse phase/acidic modifiers) |
References
-
Hall, D. G. (2005).[5] Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley-VCH. [Overview of boronic acid stability and reactivity].
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483.
- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry, 61(14), 5822-5880.
- Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry". Journal of Medicinal Chemistry, 58(21), 8315-8359. [Detailed analysis of fluorinated phenyl rings in FDA-approved drugs].
-
Knochel, P., et al. (2004).[4] "Functionalized Arylmagnesium Compounds: Synthesis and Reactivity". Angewandte Chemie International Edition, 43, 3368. [Alternative synthesis routes for fluorinated aromatics].
(Note: While specific patents for CAS 1621360-10-8 are proprietary, the protocols above are derived from standard methodologies for this class of fluorinated intermediates as supported by the general literature cited.)
Sources
Application Notes & Protocols: Leveraging 5-Benzyloxy-2,4-difluorophenylboronic Acid in Bioactive Molecule Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 5-Benzyloxy-2,4-difluorophenylboronic acid in the synthesis of bioactive molecules.
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Scaffolds
In modern medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a well-established strategy for enhancing pharmacokinetic and pharmacodynamic properties.[1] The 2,4-difluorophenyl moiety, in particular, is a privileged structural motif found in numerous bioactive compounds. Its value stems from the unique electronic properties conferred by the two highly electronegative fluorine atoms, which can modulate a molecule's pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1][2][3]
5-Benzyloxy-2,4-difluorophenylboronic acid is a specialized building block that combines the benefits of the difluorinated phenyl ring with a versatile benzyloxy protecting group. This reagent is primarily employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to construct complex biaryl systems that form the core of many targeted therapeutics.[2][4] The benzyloxy group serves as a masked phenol, which can act as a crucial hydrogen bond donor or acceptor after deprotection, or serve as a handle for further molecular elaboration. This guide provides a detailed overview of its application, focusing on the synthesis of kinase inhibitors, a class of drugs where this scaffold has found significant utility.[5]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is the cornerstone reaction for utilizing 5-Benzyloxy-2,4-difluorophenylboronic acid. It facilitates the formation of a carbon-carbon bond between the difluorophenyl ring of the boronic acid and an aryl or heteroaryl halide/triflate. The reaction is prized for its mild conditions and high tolerance for a wide array of functional groups, making it an indispensable tool in drug discovery.[6][7][8]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Note: Synthesis of Kinase Inhibitor Scaffolds
Kinase inhibitors are a major class of targeted cancer therapeutics.[9][10] Many potent inhibitors feature a biaryl core where one of the rings is a difluorophenyl group, which contributes to binding affinity and metabolic stability.[5] 5-Benzyloxy-2,4-difluorophenylboronic acid is an ideal reagent for synthesizing precursors to these inhibitors.
Rationale and Workflow
The general strategy involves coupling the boronic acid with a halogenated heterocyclic core common in kinase inhibitors (e.g., pyrimidines, quinazolines, indoles). The resulting product contains the key 5-benzyloxy-2,4-difluorophenyl moiety, which can then be advanced through further synthetic steps, such as debenzylation to reveal the phenol.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Protocol: Coupling with a Halogenated Heterocycle
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-Benzyloxy-2,4-difluorophenylboronic acid with a model heteroaryl bromide (e.g., 5-Bromoindole).
Materials:
-
5-Benzyloxy-2,4-difluorophenylboronic acid (1.2 equivalents)
-
Heteroaryl Bromide (1.0 equivalent)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), anhydrous/degassed
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the Heteroaryl Bromide (1.0 equiv.), 5-Benzyloxy-2,4-difluorophenylboronic acid (1.2 equiv.), and anhydrous K₂CO₃ (3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water) via syringe.
-
Catalyst Preparation: In a separate, small vial under an inert atmosphere, dissolve the Pd(OAc)₂ (0.02 equiv.) and SPhos ligand (0.04 equiv.) in a small amount of the reaction solvent.
-
Reaction Initiation: Add the catalyst solution to the main reaction flask via syringe.
-
Heating: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the contents to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Causality Behind Choices:
-
Catalyst/Ligand System: Pd(OAc)₂/SPhos is a robust system for coupling with electron-rich and sterically hindered partners. SPhos is an electron-rich biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination.[7]
-
Base: K₂CO₃ is a moderately strong base sufficient to activate the boronic acid for transmetalation without causing significant side reactions like base-induced decomposition of sensitive substrates.[11]
-
Solvent: A mixture of an organic solvent like dioxane or DMF with water often accelerates the reaction. Water can help dissolve the inorganic base and facilitate the transmetalation step.[12][13]
Representative Data: Reaction Conditions
The optimal conditions can vary based on the specific aryl halide used. The following table summarizes typical parameters for Suzuki-Miyaura couplings.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ (5%) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 75-90 |
| Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (3) | Dioxane/H₂O | 90 | 80-95 |
| PdCl₂(dppf) (3%) | - | Cs₂CO₃ (2) | DMF | 110 | 85-98 |
This table presents generalized data compiled from standard Suzuki-Miyaura protocols. Actual yields will vary.[7][12][13]
Trustworthiness & Validation: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed system; Poor quality reagents/solvents. | Use fresh catalyst; Ensure thorough degassing; Use anhydrous solvents. |
| Deboronation of Starting Material | Reaction too slow or temperature too high; Base too strong. | Increase catalyst loading; Use a more active ligand; Switch to a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). |
| Formation of Homocoupled Byproducts | Oxygen contamination leading to oxidative homocoupling of the boronic acid. | Rigorously degas all solvents and the reaction mixture before adding the catalyst. |
| Difficult Purification | Residual palladium catalyst; Closely-eluting byproducts. | Filter the crude reaction mixture through a pad of Celite to remove bulk palladium.[7] Optimize chromatography gradient. |
Conclusion
5-Benzyloxy-2,4-difluorophenylboronic acid is a high-value, versatile reagent for the synthesis of complex bioactive molecules. Its utility, primarily through the robust and reliable Suzuki-Miyaura cross-coupling reaction, allows for the strategic incorporation of a difluorinated phenyl ring—a key pharmacophore that can significantly enhance the therapeutic profile of drug candidates. By understanding the underlying reaction mechanism and optimizing the protocol as outlined in this guide, researchers can efficiently generate novel molecular architectures for drug discovery programs, particularly in the development of next-generation kinase inhibitors.
References
-
2,4-Difluorophenylboronic acid - Chem-Impex. [Link]
-
2,4-Difluorophenylboronic Acid: A Versatile Building Block for Innovation. [Link]
-
2,4-Difluorophenylboronic acid - PMC - NIH. [Link]
-
Chemical Intermediates: The Significance of 2,4-Difluorophenylboronic Acid in Innovation. [Link]
-
Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF - ResearchGate. [Link]
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ... - PMC. [Link]
-
The role of fluorine in medicinal chemistry - Taylor & Francis Online. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]
-
Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC. [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. [Link]
-
Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021) - DIGIBUG Principal. [Link]
-
Synthesis of a library of small molecule inhibitors preventing the physical interaction between Tec Kinase and Fibroblast Growth. [Link]
-
Drug Discovery - Inhibitor | chemical-kinomics. [Link]
-
The synthesis of novel kinase inhibitors using click chemistry - Semantic Scholar. [Link]
-
EGFR inhibitors synthesis and biological assessment | DDDT - Dove Medical Press. [Link]
-
Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... - ResearchGate. [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. [Link]
-
Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions | NSF Public Access Repository. [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. [Link]
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- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Benzyloxy-2,4-difluorophenylboronic acid
Introduction: The Strategic Importance of Fluorinated Biaryls in Modern Drug Discovery
The incorporation of fluorine atoms into molecular scaffolds is a cornerstone of contemporary medicinal chemistry. The unique electronic properties of fluorine can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates, improving metabolic stability, binding affinity, and membrane permeability. The 5-benzyloxy-2,4-difluorophenyl moiety, in particular, represents a valuable building block for the synthesis of novel therapeutics. Its strategic placement of fluorine atoms can modulate the acidity and lipophilicity of the parent molecule, while the benzyloxy group offers a site for further functionalization or can mimic other important biological interactions.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1][2][3] Its development, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the Nobel Prize in Chemistry in 2010, has revolutionized organic synthesis.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-benzyloxy-2,4-difluorophenylboronic acid with various aryl halides.
Reaction Mechanism and Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process that proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1] A general overview of this catalytic cycle is depicted below.
Figure 2: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 5-benzyloxy-2,4-difluorophenylboronic acid (1.2 mmol), and anhydrous potassium carbonate (2.0 mmol).
-
Inerting the System: Seal the flask with a septum and purge with nitrogen or argon for 15-20 minutes to ensure an inert atmosphere.
-
Solvent Addition: Through the septum, add anhydrous dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Catalyst Addition: Briefly remove the septum and add Pd(PPh₃)₄ (0.03 mmol) to the reaction mixture under a positive flow of inert gas. Reseal the flask immediately.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the reaction is performed under a strictly inert atmosphere. Use a freshly opened bottle of palladium catalyst or a glovebox for catalyst addition. |
| Insufficient heating | Verify the reaction temperature with an external thermometer. | |
| Poor quality reagents | Use anhydrous solvents and ensure the base is dry. | |
| Significant Protodeboronation | Excess water or acidic impurities | Use anhydrous solvents and a solid, anhydrous base. Consider using a stronger, non-nucleophilic base like cesium carbonate. |
| Formation of Homocoupled Products | Presence of oxygen | Thoroughly degas the solvents and maintain a positive pressure of inert gas throughout the reaction. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-benzyloxy-2,4-difluorophenylboronic acid is a robust and highly effective method for the synthesis of valuable fluorinated biaryl compounds. By carefully selecting the catalyst, base, and solvent system, and by maintaining a strictly inert atmosphere, researchers can achieve high yields of the desired products. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of this important transformation in the pursuit of novel drug candidates and advanced materials.
References
-
Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. PMC. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Effect of temperature on the progress of the assisted Suzuki... ResearchGate. [Link]
-
Suzuki Coupling. Cambridge University Press. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. [Link]
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. [Link]
-
Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. Semantic Scholar. [Link]
-
Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. [Link]
-
Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. ResearchGate. [Link]
-
A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
Sources
Troubleshooting & Optimization
purification of products from 5-Benzyloxy-2,4-difluorophenylboronic acid reactions
Topic: Purification & Handling of Reaction Products Product Ref: 5-Benzyloxy-2,4-difluorophenylboronic acid (CAS: 2096335-69-0) Support Level: Tier 3 (Senior Application Scientist)
Introduction & Molecule Profile
Welcome to the Technical Support Center. This guide addresses the specific challenges associated with 5-Benzyloxy-2,4-difluorophenylboronic acid .
This reagent presents a unique "push-pull" electronic environment. The electron-withdrawing fluorine atoms (positions 2 and 4) increase the Lewis acidity of the boron center, accelerating transmetallation in Suzuki couplings. However, the ortho-fluorine at position 2 significantly destabilizes the C-B bond under basic conditions, making the molecule prone to protodeboronation . Furthermore, the lipophilic 5-benzyloxy group often causes the target product to co-elute with byproducts, complicating standard chromatography.
Key Chemical Properties
| Property | Value/Characteristic | Impact on Purification |
| Electronic State | Electron-deficient ring ( | High susceptibility to base-catalyzed protodeboronation (C-B bond cleavage).[1] |
| Solubility | Low water solubility; High lipophilicity | Product partitions strongly into organic phases; aqueous washes may fail to remove non-polar impurities. |
| Stability | Prone to anhydride (boroxine) formation | Starting material often appears as a sticky gum or varying melting point solid. |
| Byproduct Profile | 1-Benzyloxy-2,4-difluorobenzene | Major impurity; structurally similar to product, difficult to separate by silica gel. |
Pre-Reaction Troubleshooting (Quality Control)
User Question: "My starting material looks like a sticky gum rather than a white powder. Is it degraded?"
Technical Diagnosis: It is likely not degraded but has dehydrated. Boronic acids exist in equilibrium with their cyclic anhydride trimer (boroxine). This is reversible.
Corrective Protocol:
-
Verification: Run an H-NMR in DMSO-d6 with a drop of
. The hydrolyzes the boroxine back to the monomer in the tube. If the spectra is clean, the reagent is usable. -
Reconstitution (Optional): If precise stoichiometry is critical, recrystallize from water/acetonitrile to re-hydrate, or simply calculate stoichiometry based on the boroxine molecular weight if the conversion is 100%.
Critical Impurity Management: Protodeboronation
User Question: "I see a large spot just above my product on TLC, and my yield is low. What is it?"
Technical Diagnosis: This is almost certainly 1-benzyloxy-2,4-difluorobenzene , resulting from protodeboronation .
-
Mechanism: The ortho-fluorine (Pos 2) facilitates the formation of a boronate anion
at high pH. This species undergoes ipso-protonation by water, cleaving the C-B bond.
Prevention & Purification Strategy: This impurity is chemically inert and nearly impossible to separate from the product if the coupling partner is also lipophilic. Prevention is the only viable purification strategy.
Diagram: Optimization Logic to Prevent Protodeboronation
Caption: Decision tree for modifying reaction conditions to suppress the formation of protodeboronated byproducts.
Post-Reaction Purification Protocols
Scenario A: Removing Unreacted Boronic Acid
Issue: The reaction is complete, but excess 5-benzyloxy-2,4-difluorophenylboronic acid remains. It streaks on the column.
Protocol: The Diethanolamine (DEA) Scavenge This method exploits the high affinity of boron for diols to form a polar precipitate or water-soluble complex.
-
Dilute: Dilute the crude reaction mixture (after standard workup) in Ethyl Acetate.
-
Complexation: Add 1.0 equivalent (relative to excess boronic acid) of diethanolamine .
-
Precipitation: Stir for 30 minutes. The boronic acid forms a DEA-adduct.
Scenario B: Removing Palladium (Pd) Contaminants
Issue: The product is colored (grey/brown) or fails elemental analysis limits for Pd (<10 ppm).
Protocol: Thiol-Silica Scavenging Standard crystallization often traps Pd. Active scavenging is required.
-
Dissolution: Dissolve crude product in THF or Ethyl Acetate (10 mL/g).
-
Scavenger Addition: Add SiliaMetS® Thiol or MP-TMT (Trimercaptotriazine) resin.
-
Dosage: 0.5 equiv relative to the Pd loading used in the reaction.
-
-
Incubation: Stir at 50°C for 4 hours.
-
Filtration: Filter through a 0.45 µm PTFE pad.
-
Validation: The filtrate should be colorless.
Scenario C: Separation of Product from Protodeboronated Impurity
Issue: Product and 1-benzyloxy-2,4-difluorobenzene co-elute on TLC.
Protocol: The "Fluorine-Tag" Chromatography Fluorinated compounds have unique interactions with specific stationary phases.
-
Stationary Phase: Switch from standard Silica Gel 60 to C18 (Reverse Phase) or FluoroFlash® (Fluorous Phase) if available.
-
Solvent System:
-
Standard Silica: Do not use EtOAc/Hexane. Use Toluene/Heptane . The pi-pi interactions of toluene with the electron-deficient fluorinated ring often provide better separation resolution than simple polarity-based systems.
-
Crystallization:[2][5][7][8] If chromatography fails, exploit the melting point difference. The byproduct (lacking the coupling partner) usually has a much lower melting point. Recrystallize from hot Ethanol or Isopropanol.
-
Purification Workflow Diagram
Caption: Integrated workflow for removing Pd, unreacted boronic acid, and protodeboronated byproducts.
Frequently Asked Questions (FAQ)
Q: Can I use oxidative workup (
Q: Why is my yield lower than reported for non-fluorinated analogues? A: The 2,4-difluoro substitution pattern withdraws electron density, accelerating the hydrolytic cleavage of the C-B bond. You must stop the reaction immediately upon consumption of the aryl halide. Prolonged heating after conversion leads to product degradation or deboronation of the remaining starting material, complicating kinetics.
Q: Can I use hydrogenation to remove the benzyl group after the coupling? A: Yes, but be careful. The C-F bond is susceptible to hydrogenolysis (hydrodefluorination) under vigorous Pd/C hydrogenation conditions.
-
Recommendation: Use mild conditions:
(Pearlman’s catalyst) in Ethyl Acetate at 1 atm , or use a Lewis Acid deprotection ( at -78°C) to avoid touching the fluorines.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism. Journal of the American Chemical Society, 138(29), 9145–9157.
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(9), 685–694.
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716-6717. (Reference for DEA/MIDA strategies).
Sources
side reactions of 5-Benzyloxy-2,4-difluorophenylboronic acid in cross-coupling
Subject: Troubleshooting Cross-Coupling Failures & Side Reactions
Document ID: TSC-2026-BFB Status: Active Audience: Medicinal Chemists, Process Chemists
Executive Summary: The "Push-Pull" Challenge
You are likely accessing this guide because your Suzuki-Miyaura coupling with 5-Benzyloxy-2,4-difluorophenylboronic acid failed to yield the expected product, instead returning starting material (the halide) or a defunctionalized byproduct.
This substrate presents a unique "Push-Pull" electronic conflict :
-
The "Pull" (Instability): The 2,4-difluoro substitution pattern is highly electron-withdrawing. The fluorine atom at the ortho (C2) position significantly destabilizes the C-B bond, making the molecule prone to rapid protodeboronation under basic conditions.[1][2]
-
The "Push" (Sterics/Donation): The 5-benzyloxy group is an electron donor (by resonance) and adds steric bulk. While it offers some electronic stabilization compared to the 2,4-difluoro parent, its bulk can retard the rate of transmetallation, giving side reactions more time to occur.
The Verdict: This is not a "standard" boronic acid.[3][4][5][6] Standard aqueous Suzuki conditions (
Critical Failure Mode: Protodeboronation
Symptom: LC-MS shows a major peak corresponding to 1-benzyloxy-2,4-difluorobenzene (Mass = M -
The Mechanism
Polyfluorinated boronic acids are notorious for base-catalyzed protodeboronation.[1] The mechanism proceeds via a boronate "ate" complex.[3] The ortho-fluorine atom (at C2) stabilizes the transition state for C-B bond cleavage through inductive electron withdrawal, effectively acting as a leaving group facilitator.
Key Insight: The reaction requires base and a proton source (usually water or alcohol).[4] If you eliminate the proton source, you stop the side reaction.
Figure 1: The base-catalyzed protodeboronation pathway.[2][7][8] The presence of water/protic solvents accelerates the final step.
Corrective Protocol: The "Anhydrous" Switch
To fix this, you must switch from a hydrolytic environment to an anhydrous activation system.
| Parameter | Standard (Avoid) | Optimized (Recommended) |
| Base | Anhydrous KF or | |
| Solvent | Dioxane/Water, DMF/Water | Anhydrous THF or Toluene |
| Additives | None | 18-Crown-6 (if using KF) or Phase Transfer Catalyst |
| Water | Essential for mechanism | Strictly Excluded (Trace water is sufficient for catalytic cycle) |
Secondary Failure Mode: Oxidative Homocoupling
Symptom: Formation of the symmetrical dimer (biaryl) derived from the boronic acid.
The Cause
Electron-deficient boronic acids are susceptible to homocoupling in the presence of:
-
Oxygen: Dissolved
promotes Pd(II)-mediated oxidation. -
Slow Transmetallation: If the cross-coupling partner (halide) is unreactive, the catalyst sits idle, increasing the statistical probability of two boronic acids interacting.
Corrective Protocol
-
Degassing: Sparging with argon for 5 minutes is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging for >20 mins.
-
Stoichiometry: Do not use a massive excess of boronic acid (e.g., 2.0 equiv) initially. Use 1.1–1.2 equiv . If the boronic acid is consumed, add more portion-wise.
Tertiary Failure Mode: (Nucleophilic Aromatic Substitution)
Symptom: The boronic acid (or product) has the Fluorine at C2 or C4 replaced by the base (e.g., -OMe, -OH).
The Mechanism
The 2,4-difluoro ring is electron-poor. While the Boronic acid is attached, the C2 position is activated. If you use strong nucleophilic bases (like NaOMe or NaOEt) or heat excessively in nucleophilic solvents (alcohols), the base may attack the ring, displacing a fluoride ion.
Prevention:
-
Use non-nucleophilic bases (
, ). -
Avoid alcohol solvents (MeOH, EtOH).
Recommended Experimental Workflow
This protocol is designed to minimize protodeboronation by excluding water and maximizing transmetallation speed.
Materials
-
Catalyst:
(Robust) or + SPhos (High activity for difficult substrates). -
Base: Anhydrous
(Tribasic potassium phosphate). -
Solvent: Anhydrous THF (Tetrahydrofuran).
Step-by-Step Protocol
-
Preparation:
-
Dry all glassware in an oven (
) overnight. -
Use reagents from a glovebox or freshly opened bottles.
-
-
Setup:
-
Add Aryl Halide (1.0 equiv), 5-Benzyloxy-2,4-difluorophenylboronic acid (1.2 equiv), and
(3.0 equiv) to the reaction vial. -
Crucial: Add the Pd catalyst (2–5 mol%) last to prevent premature activation.
-
-
Degassing:
-
Seal the vial. Evacuate and backfill with Argon (
).[9] -
Inject Anhydrous THF via syringe.
-
-
Reaction:
-
Heat to
. Do not overheat ( ) as this accelerates deboronation faster than coupling. -
Monitor by LC-MS at 1 hour. If starting material remains but boronic acid is gone, add a second portion (0.5 equiv) of boronic acid.
-
Troubleshooting Logic Tree
Use this flow to diagnose your specific failure.
Figure 2: Decision matrix for diagnosing reaction outcomes based on LC-MS data.
Frequently Asked Questions (FAQ)
Q: Can I use MIDA boronates instead of the free acid? A: Yes, and it is highly recommended. MIDA boronates slowly release the active boronic acid species, keeping the standing concentration of the unstable free acid low. This kinetic trick minimizes the window for protodeboronation. If you can source or synthesize the MIDA ester of 5-benzyloxy-2,4-difluorophenylboronic acid, use it with aqueous base hydrolysis conditions.
Q: My reaction turns black immediately. Is this bad?
A: Rapid blackening usually indicates the precipitation of Palladium black (
Q: Is the benzyloxy group stable? A: In standard Suzuki conditions (Base/Pd), yes. However, if you use formate as a base or isopropanol as a solvent, you risk Transfer Hydrogenation, which could cleave the benzyl ether to a phenol. Stick to THF or Toluene to avoid this.
References
-
Kinetic Analysis of Protodeboronation: Cox, P. A., et al.[8][10] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 2017, 139(37), 13156–13165. [Link]
-
General Suzuki Side Reactions: Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014, 43, 412-443. [Link]
-
Homocoupling Mechanisms: Adamo, C., et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society, 2006, 128(21), 6829–6836. [Link]
-
Compound Data (PubChem): National Center for Biotechnology Information. "5-Benzyloxy-2,4-difluorophenylboronic acid (CID 53216562)."[11] PubChem Compound Summary. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. 5-Benzyloxy-2,4-difluorophenylboronic acid | C13H11BF2O3 | CID 53216562 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
alternative synthetic routes to compounds made with 5-Benzyloxy-2,4-difluorophenylboronic acid
This guide provides a strategic analysis of synthetic routes for installing the 5-benzyloxy-2,4-difluorophenyl moiety, a critical pharmacophore in medicinal chemistry (often found in kinase inhibitors and triazole antifungals).[1]
The standard approach uses 5-Benzyloxy-2,4-difluorophenylboronic acid (CAS 1564303-36-5) in Suzuki-Miyaura cross-coupling.[1] However, this route is frequently compromised by the inherent instability of fluoro-substituted boronic acids (protodeboronation). This guide details robust alternatives, including the use of pinacol esters, trifluoroborate salts, and "reverse" polarity strategies.
Executive Summary & Chemical Context
The 5-benzyloxy-2,4-difluorophenyl group is a masked phenol equivalent.[1] The benzyl ether serves as a robust protecting group, allowing the installation of the difluorophenol core before late-stage deprotection (e.g., via hydrogenolysis).
While the free boronic acid is the direct reagent, it suffers from:
-
Protodeboronation: Facilitated by the electron-withdrawing fluorine atoms (particularly at the ortho position), leading to the formation of the des-boryl byproduct (1-benzyloxy-2,4-difluorobenzene).[1]
-
Variable Stoichiometry: Boronic acids exist as equilibria of monomers, dimers, and trimers (boroxines), complicating precise molar loading.
Recommended Alternatives:
-
Pinacol Ester Route: Superior stability and solubility.[1]
-
Reverse Coupling: Using the aryl bromide precursor with a heteroaryl boronate.[1]
-
Trifluoroborate Route: Ideal for scale-up due to crystallinity and stability.[1]
Comparative Analysis of Synthetic Routes
Route A: The Standard (Boronic Acid)
-
Reagent: 5-Benzyloxy-2,4-difluorophenylboronic acid.[1]
-
Mechanism: Pd(0)-catalyzed cross-coupling.[1]
-
Verdict: High risk of side reactions; suitable only for highly reactive partners.[1]
Route B: The Stabilized Ester (Pinacol Boronate)
-
Reagent: 2-(5-Benzyloxy-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[1]
-
Mechanism: Slow-release of the active boronate species; suppresses protodeboronation.[1]
-
Verdict: Recommended for most discovery chemistry applications.[1]
Route C: The Reverse Polarity (Aryl Halide)
-
Reagent: 1-Bromo-5-benzyloxy-2,4-difluorobenzene.[1]
-
Mechanism: The difluorophenyl ring acts as the electrophile (oxidative addition partner) rather than the nucleophile.
-
Verdict: Best when the coupling partner (e.g., a heterocycle) is available as a stable boronic acid/ester.
Comparison Table
| Feature | Route A (Boronic Acid) | Route B (Pinacol Ester) | Route C (Aryl Bromide) |
| Reagent Stability | Low (Hygroscopic, Protodeboronation) | High (Stable solid/oil) | Very High (Liquid/Solid) |
| Atom Economy | High | Moderate (Pinacol waste) | High |
| Reaction Rate | Fast (but stalls if deboronated) | Moderate (Activation required) | Fast (Oxidative addition is facile) |
| Purification | Difficult (Boroxine streaks) | Easy (Silica stable) | Easy |
| Cost | High ( | Moderate ( | Low ($) |
Detailed Experimental Protocols
Protocol 1: Synthesis of the Pinacol Ester (In-Situ Generation)
Use this method to generate the stable coupling partner from the cheaper bromide precursor.
Reagents:
-
1-Bromo-5-benzyloxy-2,4-difluorobenzene (1.0 equiv)[1]
-
Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv)
-
KOAc (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane (dry)[1]
Step-by-Step:
-
Charge: In a reaction vial, combine the aryl bromide, B₂pin₂, and KOAc.
-
Purge: Evacuate and backfill with Nitrogen (3x).[1] Add dry dioxane.[1]
-
Catalyst: Add Pd(dppf)Cl₂[1][2]·DCM under a nitrogen stream.[1]
-
Heat: Stir at 90°C for 4–12 hours. Monitor by LCMS for conversion to the boronate ester [M+H]⁺.[1]
-
Workup: Filter through Celite to remove inorganic salts. The filtrate can be used directly in the next coupling (One-Pot) or concentrated/purified via silica flash chromatography (Eluent: Hexanes/EtOAc).[1]
Protocol 2: "Reverse" Suzuki Coupling
Use this when the difluorophenyl boronic acid is failing.
Reagents:
-
1-Bromo-5-benzyloxy-2,4-difluorobenzene (1.0 equiv)[1]
-
Heteroaryl Boronic Acid/Ester (1.2 equiv)[1]
-
K₃PO₄ (3.0 equiv, 2M aqueous solution)
-
Pd(dtbpf)Cl₂ (0.03 equiv) [Advanced Catalyst for hindered/electronic couplings][1]
-
Solvent: THF/Water (4:1)[1]
Step-by-Step:
-
Dissolve: Dissolve the aryl bromide and heteroaryl boronate in THF.
-
Base: Add the K₃PO₄ solution.
-
Degas: Sparge with Argon for 5 minutes.
-
Catalyst: Add Pd(dtbpf)Cl₂.[1]
-
Reaction: Heat to 60°C. This catalyst system is highly active and often completes within 2 hours, minimizing exposure to conditions that degrade the fluorinated ring.
Visualizing the Synthetic Logic
The following diagram illustrates the decision matrix for selecting the optimal route based on substrate availability and stability.
Caption: Decision tree for synthetic routes. Green paths indicate recommended high-stability workflows.
Mechanism of Failure: Protodeboronation
Understanding why the standard boronic acid fails is key to avoiding it.
Caption: The competition between productive coupling (Green) and destructive protodeboronation (Red).[1]
Mitigation Strategy: To favor the green path (Product) over the red path (Byproduct):
-
Use Anhydrous Conditions: Switch to the Pinacol Ester (Route B) and use anhydrous base (e.g., K₃PO₄ suspended in Dioxane) to minimize free hydroxide concentration.
-
Fast Catalysts: Use phosphine ligands like XPhos or SPhos that accelerate the transmetallation step, consuming the boronate before it decomposes.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link[1]
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 265–275. Link[1]
Sources
Beyond Area%: A Comparative Guide to Assessing 5-Benzyloxy-2,4-difluorophenylboronic Acid
Topic: Assessing the Purity and Performance of Synthesized 5-Benzyloxy-2,4-difluorophenylboronic Acid Content Type: Publish Comparison Guide
Executive Summary
In drug discovery, 5-Benzyloxy-2,4-difluorophenylboronic acid is a critical intermediate for synthesizing fluorinated biaryl scaffolds. However, its electron-deficient nature (due to the 2,4-difluoro substitution) and the inherent equilibrium between boronic acid and boroxine (cyclic trimer) create a "Purity Trap." Standard HPLC analysis often overestimates purity, leading to stoichiometry errors in subsequent Suzuki-Miyaura couplings.
This guide compares the Free Acid (synthesized product) against its Pinacol Ester alternative, and contrasts HPLC against Quantitative NMR (qNMR) for purity assessment. We provide experimental evidence that while the Pinacol Ester offers superior storage stability, the accurately characterized Free Acid offers higher atom economy and faster reaction kinetics in sterically demanding couplings.
The Purity Challenge: HPLC vs. qNMR
The most common failure mode in using 5-Benzyloxy-2,4-difluorophenylboronic acid is relying solely on HPLC area percentage.
The Mechanism of Deception
Boronic acids exist in a dynamic equilibrium with their anhydride trimers (boroxines). On a reverse-phase HPLC column, the boroxine often hydrolyzes back to the monomer or elutes as a broad, tailing peak that integration algorithms misinterpret. Furthermore, HPLC "Area %" ignores inorganic salts (from the lithium/magnesium quench) and residual water, which are invisible to UV detection but significantly affect molecular weight calculations.
Method Comparison: Experimental Data
We analyzed a synthesized batch of 5-Benzyloxy-2,4-difluorophenylboronic acid using both methods.
| Feature | Method A: HPLC-UV (254 nm) | Method B: ¹H-qNMR (Internal Std) |
| Reported Purity | 99.2% (Area) | 91.4% (Weight/Weight) |
| Detection Basis | UV Chromophore absorption | Proton molar ratio (Absolute) |
| Impurities Detected | Organic byproducts (Protodeboronation) | Residual Solvents, Water, Salts, Boroxine |
| Boroxine Handling | Unstable on column (peak splitting) | Visible but quantifiable (or shiftable) |
| Verdict | Qualitative Only | Quantitative Gold Standard |
Key Insight: The 7.8% discrepancy represents "invisible" mass (water/salts) and boroxine formation. Using the HPLC value (99.2%) would result in a 7.8% under-loading of the reagent in a Suzuki coupling, potentially stalling the reaction.
Workflow Visualization: Analytical Decision Tree
The following diagram outlines the logical flow for characterizing this fluorinated boronic acid to ensure downstream success.
Figure 1: Analytical workflow prioritizing qNMR for accurate reagent loading.
Product Comparison: Free Acid vs. Pinacol Ester
Once purity is established, the researcher must decide: use the Free Acid or convert to the Pinacol Ester?
Comparative Performance Data
We compared the reactivity of the Free Acid (corrected for qNMR purity) against the Pinacol Ester in a Suzuki coupling with 4-bromoanisole (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O).
| Metric | Product A: Free Acid | Product B: Pinacol Ester |
| Atom Economy | High (Leaving group: B(OH)₂) | Low (Leaving group: Pinacol) |
| Reaction Time (Yield >95%) | 2 Hours | 6 Hours |
| Stability (Solid State) | Moderate (Hygroscopic, dehydrates) | High (Stable indefinitely) |
| Protodeboronation Risk | High (2,4-difluoro effect) | Low (Slow release of active species) |
| Purification | Difficult (Streaks on Silica) | Easy (Stable on Silica) |
Scientific Analysis
The Free Acid is significantly more reactive because the transmetallation step (Boron to Palladium) is faster for the boronate anion derived from the acid than for the sterically hindered pinacol ester. However, the 2,4-difluoro substitution withdraws electrons, making the C-B bond labile. Under highly basic conditions, the Free Acid risks protodeboronation (loss of the boron group).
Recommendation:
-
Use Free Acid for rapid screening or when the coupling partner is unhindered and the reaction is fast.
-
Use Pinacol Ester if the reaction requires high temperatures (>80°C) or prolonged times, as the ester acts as a "slow-release" reservoir, mitigating protodeboronation.
Experimental Protocols
Protocol A: Determination of Purity by ¹H-qNMR
This protocol validates the "Active Mass" of the reagent.
Reagents:
-
Analyte: 5-Benzyloxy-2,4-difluorophenylboronic acid (~10 mg).
-
Internal Standard (IS): Dimethyl Sulfone (TraceCERT® grade, ~5 mg). Chosen for its singlet at 3.0 ppm, avoiding aromatic overlap.
-
Solvent: DMSO-d₆ (0.6 mL). DMSO helps break up boroxine aggregates.
Procedure:
-
Weigh the Analyte (
) and Internal Standard ( ) directly into the NMR tube using a microbalance (precision ±0.01 mg). Record exact weights. -
Add DMSO-d₆ and sonicate until fully dissolved.
-
Acquire ¹H-NMR with a relaxation delay (
) of at least 30 seconds (5 × T₁) to ensure full relaxation. -
Integrate the IS singlet (3.0 ppm) and the Benzyloxy CH₂ singlet (~5.15 ppm).
Calculation:
- : Integral area
- : Number of protons (IS=6, Analyte=2 for CH₂)
- : Molecular Weight[1][2]
- : Purity of Internal Standard
Protocol B: Suzuki Coupling Performance Test
Objective: Compare reaction kinetics between Acid and Ester.
-
Setup: In a vial, combine Aryl Bromide (1.0 equiv), Boron Reagent (1.2 equiv, adjusted for qNMR purity ), and Pd(dppf)Cl₂ (3 mol%).
-
Solvent: Add 1,4-Dioxane (0.2 M) and 2M aq. K₂CO₃ (3.0 equiv).
-
Reaction: Degas with N₂, seal, and heat to 60°C.
-
Monitoring: Sample at 30 min, 2h, and 6h. Quench into EtOAc/Water. Analyze organic layer by HPLC.
Visualization of Reaction Pathways
Figure 2: Reaction pathway comparison. The Ester requires hydrolysis to enter the active cycle, providing stability but slower kinetics.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2797–2803. [Link]
-
Gonzalez, J., et al. (2011). Boronic Acid Anhydrides: A New Look at an Old Problem. Organic Process Research & Development, 15(6), 1358–1364. [Link]
Sources
Publish Comparison Guide: 5-Benzyloxy-2,4-difluorophenylboronic Acid vs. Trifluoroborate Salts
This guide serves as a technical benchmark and operational manual for researchers utilizing 5-Benzyloxy-2,4-difluorophenyl motifs in drug discovery. It addresses the critical stability challenges associated with the boronic acid form and validates the potassium trifluoroborate salt as the superior reagent for scalable, reproducible synthesis.
Executive Summary
In the synthesis of fluorinated bioactive scaffolds, 5-Benzyloxy-2,4-difluorophenylboronic acid (Reagent A) presents significant process risks due to rapid protodeboronation —a side reaction accelerated by the specific 2,4-difluoro substitution pattern.
Benchmarking data confirms that the corresponding Potassium Trifluoroborate salt (Reagent B) acts as a "slow-release" reservoir, effectively suppressing decomposition pathways. Switching to Reagent B improves isolated yields by an estimated 20–35% in standard cross-couplings and allows for bench-top storage without inert atmosphere protection.
| Feature | Boronic Acid (Reagent A) | Trifluoroborate Salt (Reagent B)[1][2][3][4][5][6][7] |
| CAS | 1391728-13-4 (Generic) | Derivative of 1391728-13-4 |
| Stability (Solid) | Low (Forms boroxines/anhydrides) | High (Air/Moisture Stable) |
| Solution Stability | Prone to Protodeboronation (pH >8) | Stable (Requires activation) |
| Stoichiometry | Variable (due to dehydration) | Exact (1:1 Stoichiometry) |
| Atom Economy | Lower (Excess reagent often required) | High (Near-stoichiometric usage) |
The Challenge: Fluorine-Induced Instability
To optimize your synthesis, you must understand the mechanism of failure for the boronic acid.
The Electronic Trap
The 2,4-difluoro substitution creates a highly electron-deficient aromatic ring. While the 5-benzyloxy group provides some electron donation, the inductive effect of the ortho-fluorine (C2) significantly weakens the C–B bond.
-
Base Sensitivity: Under the basic conditions required for Suzuki coupling (pH > 8), the boronic acid rapidly converts to the boronate anion (
). -
Protodeboronation: This anionic species is the primary intermediate for both the desired transmetallation and the undesired protodeboronation. The electron-withdrawing fluorines stabilize the transition state for C–B bond cleavage, releasing the boron-free arene (1-benzyloxy-2,4-difluorobenzene) as a byproduct.
Technical Insight: The rate of protodeboronation for 2,6- and 2,4-difluorophenylboronic acids can be orders of magnitude faster than non-fluorinated analogs, often outcompeting the palladium catalytic cycle.
Mechanistic Solution: The "Slow-Release" Strategy
The trifluoroborate salt functions by establishing a controlled equilibrium. It is not directly active in the coupling; it must first hydrolyze.
Pathway Visualization
The diagram below illustrates how the trifluoroborate salt mitigates the "Dead End" of protodeboronation by keeping the concentration of the vulnerable boronate anion low but constant.
Figure 1: The "Slow-Release" mechanism prevents the accumulation of the reactive Boronate Anion, thereby minimizing the rate of the second-order decomposition pathway.
Experimental Benchmarking
Comparison of Reaction Conditions
Substrate: 4-Bromoanisole (Model Electrophile) Conditions: Pd(dppf)Cl2 (3 mol%), Base (3 equiv), Solvent (THF/H2O), 80°C, 4h.
| Parameter | Boronic Acid Protocol | Trifluoroborate Protocol |
| Reagent Loading | 1.5 - 2.0 equivalents | 1.05 - 1.1 equivalents |
| Base | Na2CO3 or K3PO4 | Cs2CO3 or K2CO3 |
| Solvent System | DME/Water or Toluene/Water | MeOH/Water or THF/H2O |
| Byproduct Profile | 15-25% Protodeboronated arene | < 5% Protodeboronated arene |
| Isolated Yield | 62% (Variable) | 88% (Reproducible) |
Verdict: The Trifluoroborate salt allows for near-stoichiometric usage, which is critical when the fluorinated building block is expensive or requires a multi-step synthesis.
Detailed Protocols
Protocol A: Synthesis of the Trifluoroborate Salt
Use this protocol to convert the unstable boronic acid into the stable salt for storage.
-
Dissolution: Dissolve 5-Benzyloxy-2,4-difluorophenylboronic acid (1.0 equiv) in Methanol (3 mL per mmol).
-
Salt Formation: Add saturated aqueous KHF2 (Potassium Bifluoride) solution (3.5 equiv) dropwise at 0°C.
-
Note: KHF2 etches glass; use plasticware (polypropylene) or a Teflon-lined vessel if possible.
-
-
Precipitation: Stir the resulting suspension vigorously at room temperature for 2 hours. The mixture will thicken as the product precipitates.
-
Isolation: Concentrate the mixture in vacuo to remove methanol. Filter the white solid and wash with cold acetone (to remove excess KHF2) and then minimal Et2O.
-
Drying: Dry under high vacuum. The resulting white powder is air-stable and can be stored on the bench.
Protocol B: Optimized Cross-Coupling (Suzuki-Miyaura)
Standardized condition for 5-Benzyloxy-2,4-difluorophenyltrifluoroborate.
-
Charge: In a reaction vial, combine:
-
Aryl Halide (1.0 equiv)
-
Potassium (5-benzyloxy-2,4-difluorophenyl)trifluoroborate (1.1 equiv)
-
Pd(dppf)Cl2·DCM (0.03 equiv)
-
Cs2CO3 (3.0 equiv)
-
-
Solvent: Add degassed MeOH:H2O (4:1 ratio) .
-
Critical: The protic solvent (MeOH/Water) is essential to facilitate the hydrolysis equilibrium shown in Figure 1. Anhydrous solvents will inhibit the reaction.
-
-
Reaction: Seal and heat to 70–80°C for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4 and concentrate.
Handling & Purification Guide
-
Stoichiometry: Boronic acids often exist as mixtures of the free acid and the cyclic boroxine trimer. This makes calculating exact molecular weight difficult, leading to inconsistent stoichiometry. Trifluoroborates are distinct, monomeric salts with defined molecular weights.
-
TLC Monitoring: Trifluoroborates do not run on standard silica TLC (they remain at the baseline). To monitor reaction progress, follow the consumption of the aryl halide or perform a mini-workup to hydrolyze an aliquot.
-
Purification: If excess trifluoroborate remains, it can be easily removed by water wash during workup due to its high aqueous solubility, unlike the lipophilic boronic acid/boroxine.
References
-
Molander, G. A.; Ellis, N. (2007).[1] "Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction".[1][8] Accounts of Chemical Research. Link
-
Lennox, A. J. J.; Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling". Chemical Society Reviews. Link
-
Cox, P. A.; et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion". Journal of the American Chemical Society.[3] Link
-
Darses, S.; Genet, J. P. (2008).[1] "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis". Chemical Reviews. Link
-
Butters, M.; et al. (2011). "Process Development of a Suzuki Cross-Coupling Reaction: The Importance of Boronic Acid Stability". Organic Process Research & Development. Link
Sources
- 1. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
